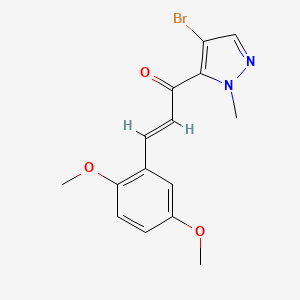![molecular formula C17H27N3O4S B5264925 N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5264925.png)
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. E-4031 is a selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, and has been shown to have a number of important applications in the study of cardiac electrophysiology.
作用机制
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide works by selectively inhibiting the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This current is responsible for the repolarization of the cardiac action potential, and its inhibition by this compound can lead to prolongation of the action potential duration and the development of early afterdepolarizations (EADs), which can trigger cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has a number of important biochemical and physiological effects, including the selective inhibition of the IKr current in cardiac cells, which can lead to prolongation of the action potential duration and the development of EADs. This compound has also been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias, and has been used to develop new treatments for these conditions.
实验室实验的优点和局限性
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has a number of advantages for use in lab experiments, including its selectivity for the IKr current in cardiac cells, which allows for the study of specific mechanisms of cardiac arrhythmias. However, there are also some limitations to its use, including the potential for off-target effects on other ion channels, and the need for careful dosing and monitoring to avoid toxicity.
未来方向
There are a number of potential future directions for research on N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide and its applications in cardiac electrophysiology. These include the development of new drugs that selectively target the IKr current in cardiac cells, as well as the use of this compound and other compounds to study the mechanisms of cardiac arrhythmias in more detail. Additionally, this compound may have potential applications in other areas of research, such as the study of ion channel function in other tissues and organs.
合成方法
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with N-ethyl-3-(1-pyrrolidinyl)propylamine, followed by reduction of the resulting nitro compound with zinc in acetic acid. Other methods include the reaction of 2-methoxy-5-nitrobenzoyl chloride with N-ethyl-3-(1-pyrrolidinyl)propylamine in the presence of a base such as triethylamine, followed by reduction of the resulting nitro compound with a reducing agent such as sodium dithionite.
科学研究应用
N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of cardiac electrophysiology. Its ability to selectively inhibit the IKr current in cardiac cells has made it a valuable tool for studying the mechanisms of cardiac arrhythmias, as well as for developing new treatments for these conditions. This compound has also been used to study the effects of drugs and other compounds on cardiac electrophysiology, and has been shown to be a useful tool for screening potential new drugs for their effects on cardiac function.
属性
IUPAC Name |
N-ethyl-2-methoxy-5-(3-pyrrolidin-1-ylpropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-3-18-17(21)15-13-14(7-8-16(15)24-2)25(22,23)19-9-6-12-20-10-4-5-11-20/h7-8,13,19H,3-6,9-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZURCHLFGJWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5264863.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5264877.png)
![2-ethyl-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B5264884.png)
![3-{2-[(cyclopropylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5264890.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5264894.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5264900.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-pyridinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5264904.png)
![2-{3-oxo-3-[3-(1-pyrrolidinyl)-1-piperidinyl]propyl}-1,3-benzothiazole](/img/structure/B5264913.png)
![3-(4-chlorophenyl)-5-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5264916.png)
![N-(5-chloro-2-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264922.png)
![6-{2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5264927.png)
